(1-Ethoxycyclopentyl)methanamine
Overview
Description
Molecular Structure Analysis
“(1-Ethoxycyclopentyl)methanamine” contains a total of 35 bonds, including 14 non-H bonds, 4 rotatable bonds, 1 three-membered ring, 1 five-membered ring, 1 primary amine (aliphatic), and 1 ether (aliphatic) .Physical and Chemical Properties Analysis
Amines like “this compound” have properties that depend on their classification. For primary and secondary amines, H-bond donation distinguishes their properties and reactivity from tertiary amines .Scientific Research Applications
Antimicrobial Activities
The design and synthesis of new quinoline derivatives carrying a 1,2,3-triazole moiety, starting from compounds structurally related to (1-Ethoxycyclopentyl)methanamine, have shown moderate to very good antibacterial and antifungal activities. These compounds are evaluated against pathogenic strains, indicating their potential use in developing new antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).
Analytical and Chiral Applications in HPLC
Ethoxynonafluorobutane, a novel, environmentally friendly fluorinated solvent, has been utilized to replace n-hexane in normal-phase high-performance liquid chromatography (HPLC) applications. This demonstrates the use of ethoxy-based solvents in analytical chemistry, especially for the separation of various compounds, including drugs and their metabolites. It also highlights unique selectivity in chiral HPLC applications, beneficial for pharmaceutical research (KaganMichael, 2001).
Anticholinesterase Activity
Novel carbamates based on the molecular skeletons of furobenzofuran and methanobenzodioxepine have been synthesized and assessed for their anticholinesterase action. These compounds prove to be potent inhibitors of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), indicating their potential for treating diseases like Alzheimer's where cholinesterase inhibitors are beneficial (Luo et al., 2005).
Antitumor Activity
Functionalized mono-, bis-, and tris-(S)-{(2S,4R,8R)-8-ethyl-quinuclidin-2-yl}methanamines, including ferrocene-containing derivatives, have been synthesized and their in vitro antitumor activity investigated. These compounds displayed attractive in vitro cytotoxicity and cytostatic effects on various human cancer cell lines, indicating the potential for drug discovery and cancer treatment research (Károlyi et al., 2012).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(1-ethoxycyclopentyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-2-10-8(7-9)5-3-4-6-8/h2-7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNFROLEGFGDFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCCC1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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